molecular formula C21H18N2O3S3 B2461642 N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,5-dimethylbenzene-1-sulfonamide CAS No. 361179-60-4

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,5-dimethylbenzene-1-sulfonamide

Cat. No.: B2461642
CAS No.: 361179-60-4
M. Wt: 442.57
InChI Key: BODILRLAGGKQBA-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,5-dimethylbenzene-1-sulfonamide is a complex organic compound that features a benzothiazole moiety linked to a hydroxyphenyl group and a dimethylbenzenesulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Mechanism of Action

Target of Action

The compound, also known as “Oprea1_360363”, exhibits good binding properties with epilepsy molecular targets such as GABA (A) alpha-1 , glutamate , GABA (A) delta receptors and Na/H exchanger . These targets play a crucial role in the transmission of signals in the brain and are often implicated in conditions like epilepsy.

Biochemical Pathways

The compound’s interaction with its targets affects various biochemical pathways. For instance, the modulation of GABA receptors can influence the GABAergic pathway, which is one of the main inhibitory pathways in the brain. Similarly, interaction with the Na/H exchanger can affect sodium ion transport, which is crucial for the generation of action potentials .

Result of Action

The compound has been evaluated for anticonvulsant activity and neurotoxicity. In the 6 Hz psychomotor seizure test, it showed significant protection, indicating its potential anticonvulsant effects . Furthermore, none of the compounds showed neurotoxicity in the highest administered dose .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,5-dimethylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method involves the initial formation of the benzothiazole ring, followed by the introduction of the sulfanyl group. The hydroxyphenyl and dimethylbenzenesulfonamide groups are then attached through a series of substitution reactions. The reaction conditions often require the use of catalysts such as L-proline and solvents like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,5-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzothiazole and phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or phenyl rings.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,5-dimethylbenzene-1-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-ylsulfanyl)-2-methylpropan-2-amine
  • N,N-Bis(1,3-benzothiazol-2-ylsulfanyl)cyclohexanamine

Uniqueness

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,5-dimethylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzothiazole moiety is known for its pharmacological activity, while the hydroxyphenyl and dimethylbenzenesulfonamide groups enhance its solubility and reactivity .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S3/c1-13-7-8-14(2)20(11-13)29(25,26)23-15-9-10-17(24)19(12-15)28-21-22-16-5-3-4-6-18(16)27-21/h3-12,23-24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODILRLAGGKQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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